1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one
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Overview
Description
4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms
Preparation Methods
The synthesis of 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one typically involves multi-step organic reactions. The synthetic route may include:
Formation of the hexaazatetracyclo structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the tetrahydroisoquinolinyl group: This can be done through nucleophilic substitution or addition reactions.
Final assembly of the butanone moiety: This step may involve aldol condensation or other carbon-carbon bond-forming reactions.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving catalytic processes and continuous flow techniques.
Chemical Reactions Analysis
4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Addition: The compound can participate in addition reactions with alkenes or alkynes, forming new carbon-carbon bonds.
Common reagents and conditions for these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be useful in designing new materials with specific electronic or optical properties.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and pathways.
Biological Studies: The compound may be used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism by which 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies using techniques like X-ray crystallography or molecular docking can elucidate these interactions.
Comparison with Similar Compounds
Similar compounds to 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-one include other polycyclic aromatic compounds and heterocyclic compounds with similar functional groups. Examples include:
Anthracene derivatives: These compounds share the polycyclic aromatic structure and can undergo similar chemical reactions.
Isoquinoline derivatives: These compounds have the tetrahydroisoquinoline moiety and are used in various medicinal chemistry applications.
Phenyl-substituted compounds: These compounds have phenyl groups attached to different core structures, influencing their chemical and physical properties.
The uniqueness of 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0
Properties
Molecular Formula |
C29H35N7O |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one |
InChI |
InChI=1S/C29H35N7O/c37-26(34-18-17-20-9-4-5-12-22(20)19-34)16-8-15-25-31-32-29-35(25)24-14-7-6-13-23(24)28-30-27(33-36(28)29)21-10-2-1-3-11-21/h1-5,9-12,23-24,27-28,30,33H,6-8,13-19H2 |
InChI Key |
FBCPVAQBQHOUDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)N5CCC6=CC=CC=C6C5)C7=CC=CC=C7 |
Origin of Product |
United States |
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